5-Vinyl-2-pyrrolidinone

Catalog No.
S1525206
CAS No.
7529-16-0
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Vinyl-2-pyrrolidinone

CAS Number

7529-16-0

Product Name

5-Vinyl-2-pyrrolidinone

IUPAC Name

5-ethenylpyrrolidin-2-one

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8)

InChI Key

OYVDXEVJHXWJAE-UHFFFAOYSA-N

SMILES

C=CC1CCC(=O)N1

Synonyms

5-Vinyl-2-pyrrolidinone; (±)-5-Vinylpyrrolidin-2-one; 5-Vinyl-2-pyrrolidinone; MDL 17637-03; USP Vigabatrin Related Compound A

Canonical SMILES

C=CC1CCC(=O)N1

The exact mass of the compound 5-Vinyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Vinyl-2-pyrrolidinone is a specialized C-vinyl functionalized gamma-lactam that serves a dual role in pharmaceutical manufacturing and analytical chemistry. Structurally, it is the cyclic lactam form of the antiepileptic drug Vigabatrin (4-amino-hex-5-enoic acid). In industrial procurement, it is most frequently sourced as the official European and US Pharmacopeia reference standard (Vigabatrin Impurity A) for rigorous API quality control workflows [1]. Beyond its critical regulatory function, it is a highly valuable late-stage synthetic intermediate, offering a free secondary amide and a terminal alkene that enable regioselective functionalizations and controlled ring-opening not possible with commodity pyrrolidone derivatives [2].

A common procurement error is confusing 5-vinyl-2-pyrrolidinone with the bulk commodity monomer N-vinyl-2-pyrrolidone (CAS 88-12-0). This substitution is chemically catastrophic. N-vinyl-2-pyrrolidone features an alkene conjugated directly to the nitrogen lone pair, optimizing it for rapid radical polymerization to form polyvinylpyrrolidone (PVP) [1]. In contrast, 5-vinyl-2-pyrrolidinone isolates the vinyl group at the C5 position, preserving the secondary amide (NH) for hydrogen bonding or orthogonal protection, and preventing spontaneous polymerization. Furthermore, only the C5-vinyl isomer can undergo targeted acid-catalyzed ring-opening hydrolysis to yield the 4-amino-5-hexenoic acid framework; substituting an N-vinyl analog completely abolishes this synthetic pathway and invalidates any API impurity profiling [2].

Regulatory System Suitability in Vigabatrin Impurity Profiling

In pharmacopeial HPLC assays, 5-vinyl-2-pyrrolidinone (Impurity A) must be chromatographically resolved from the Vigabatrin API to validate method specificity. Because it is the cyclized lactam, it is significantly less polar than the zwitterionic open-chain amino acid, resulting in a distinct retention time profile that allows for baseline resolution (typically R > 1.5) under standard reverse-phase conditions .

Evidence DimensionChromatographic separation (Retention behavior)
Target Compound Data5-Vinyl-2-pyrrolidinone (Lactam form, lower polarity, later elution)
Comparator Or BaselineVigabatrin API (Open-chain zwitterion, high polarity, early elution)
Quantified DifferenceBaseline resolution (R > 1.5) required by USP/EP monographs.
ConditionsPharmacopeial HPLC/UV impurity profiling assays.

Procurement of the exact, high-purity lactam standard is legally and technically mandatory for pharmaceutical QC labs validating Vigabatrin batches for commercial release.

Precursor Suitability for Gamma-Amino Acid Synthesis

As an advanced synthetic intermediate, 5-vinyl-2-pyrrolidinone undergoes highly efficient acid-catalyzed ring-opening to yield 4-amino-5-hexenoic acid. Standard industrial protocols utilizing 5% aqueous hydrochloric acid at 95-100 °C achieve near-quantitative conversion to the target amino acid salt [1]. This reactivity profile is impossible with N-substituted pyrrolidones, which resist useful ring-opening and instead undergo vinyl hydrolysis or polymerization.

Evidence DimensionRing-opening hydrolysis yield to gamma-amino acid
Target Compound Data5-Vinyl-2-pyrrolidinone (>90% conversion to 4-amino-5-hexenoic acid)
Comparator Or BaselineN-Vinyl-2-pyrrolidone (0% conversion to target; undergoes side reactions)
Quantified DifferenceExclusive formation of the Vigabatrin framework.
Conditions5% aqueous HCl, 95-100 °C heating for 5 hours.

For API manufacturers, sourcing this exact intermediate enables a streamlined, high-yield final deprotection/hydrolysis step to produce commercial Vigabatrin.

Orthogonal Reactivity of the C-Vinyl Group

The C5-vinyl group provides an electronically isolated terminal alkene that can undergo olefin cross-metathesis or hydroboration while the lactam NH remains available for independent functionalization [1]. In contrast, N-vinyl pyrrolidones couple the alkene directly to the nitrogen lone pair, creating an enamine-like system that alters electronic properties and restricts orthogonal functionalization.

Evidence DimensionElectronic isolation of the alkene
Target Compound Data5-Vinyl-2-pyrrolidinone (Alkene isolated from amide resonance)
Comparator Or BaselineN-Vinyl-2-pyrrolidone (Alkene conjugated with amide nitrogen)
Quantified DifferenceEnables standard terminal olefin chemistry without enamine-like side reactions.
ConditionsTransition-metal catalyzed metathesis or hydrofunctionalization.

Synthetic chemists must select the C5-vinyl isomer to build complex functionalized lactam libraries without triggering unwanted enamine degradation.

Pharmaceutical Quality Control and Regulatory Filing

Directly following from its distinct chromatographic retention profile, this compound is mandated as the USP/EP Reference Standard (Impurity A) for batch release testing and stability-indicating assays of Vigabatrin. Procurement of high-purity lots is essential for system suitability testing .

Advanced API Manufacturing

Leveraging its highly efficient acid-catalyzed ring-opening properties, 5-vinyl-2-pyrrolidinone is procured as a late-stage intermediate for the commercial synthesis of Vigabatrin and related GABA-aminotransferase inhibitors[1].

Synthesis of Functionalized Gamma-Lactams

Because the C5-vinyl group is electronically isolated from the amide nitrogen, medicinal chemists utilize this compound as a versatile building block to construct complex pyrrolidinone libraries via olefin metathesis and hydrofunctionalization [2].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (66.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7529-16-0

Wikipedia

5-vinyl-2-pyrrolidinone

Dates

Last modified: 08-15-2023

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